N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and a benzamide moiety at position 3. The benzamide is further modified with a 4-oxoquinazolin-3(4H)-yl group via a methylene linker. The (2E)-configuration stabilizes the imine bond, likely enhancing its bioactivity.
Properties
Molecular Formula |
C20H17N5O3S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-[(4-oxoquinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C20H17N5O3S/c1-28-11-17-23-24-20(29-17)22-18(26)14-8-6-13(7-9-14)10-25-12-21-16-5-3-2-4-15(16)19(25)27/h2-9,12H,10-11H2,1H3,(H,22,24,26) |
InChI Key |
VFCMXCKBROEDEA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide typically involves multiple steps. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of the quinazolinone moiety. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various aldehydes or ketones. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Key Observations:
- Methoxymethyl vs.
- Quinazolinone vs. Acryloyl/Hydrazone: The quinazolinone moiety distinguishes the target compound from analogues with acryloyl () or hydrazone groups (), suggesting divergent biological targets (e.g., kinase inhibition vs. VEGFR-2 antagonism) .
Key Observations:
Spectroscopic and Analytical Data
Table 3: Spectral Signatures
Key Observations:
- The target compound’s IR would show dual C=O stretches from benzamide and quinazolinone, distinct from single carbonyl peaks in simpler analogues () .
- ^1H-NMR signals for methoxymethyl (δ 3.3–4.0) differentiate it from methyl (δ 2.49 in 4g) or isoxazole substituents (δ 7.95 in ) .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a distinctive combination of functional groups, including a thiadiazole ring and a quinazoline moiety, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1219574-52-3 |
| Chemical Formula | C₁₆H₁₅N₅O₃S |
The compound's unique structure may allow it to interact with various biological targets, potentially modulating their activity.
Antimicrobial Properties
Research has indicated that compounds containing thiadiazole and quinazoline moieties exhibit significant antimicrobial activity. A study evaluating derivatives similar to this compound demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal species.
Key Findings:
- The compound showed promising activity against Staphylococcus aureus and Escherichia coli.
- It was also effective against fungal strains such as Candida albicans and Aspergillus niger.
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound ID | Bacterial Activity | Fungal Activity |
|---|---|---|
| QNM-1 | Active | Active |
| QNM-5 | Active | Active |
| QNM-7 | Active | Inactive |
| QNM-9 | Inactive | Active |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors involved in cellular processes. For instance, it may target kinases or proteases, disrupting critical signaling pathways within microbial cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antibacterial Efficacy : A study on derivatives of quinazoline and thiadiazole highlighted their effectiveness against various pathogens. The results indicated that modifications in the substituents significantly influenced the antibacterial potency.
- Antifungal Activity : Another investigation focused on the antifungal properties of thiadiazole derivatives, revealing that specific structural modifications enhanced their efficacy against resistant fungal strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
